molecular formula C13H26O2Si B11868447 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one CAS No. 185047-53-4

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one

Cat. No.: B11868447
CAS No.: 185047-53-4
M. Wt: 242.43 g/mol
InChI Key: PMTPJLFBYQYVGA-UHFFFAOYSA-N
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Description

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one is a valuable synthetic intermediate in organic chemistry and pharmaceutical research. This compound, with the molecular formula C13H26O2Si , features a seven-membered cycloheptanone ring system in which the keto group is available for further transformation, while the tertiary alcohol at the 3-position is protected as its tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is widely recognized for its robustness, providing exceptional stability to the oxygen functionality under a wide range of reaction conditions, such as basic environments and nucleophilic attack on the carbonyl. This protection strategy is crucial for achieving chemoselectivity in multi-step syntheses, allowing researchers to selectively manipulate the reactive ketone without affecting the alcohol . The primary research value of this building block lies in its application toward the synthesis of complex natural products, fragrances, and other pharmacologically active molecules that incorporate cycloheptane scaffolds. Its mechanism of action is that of a masked synthon; following desired modifications to the carbonyl group—such as reduction to an alcohol, conversion to an olefin via Wittig-type reactions, or nucleophilic addition—the stable silyl protecting group can be selectively removed under mild acidic conditions (e.g., with acetic acid or fluoride sources like TBAF). This deprotection regenerates the original alcohol, unveiling the full molecular complexity designed by the researcher. As a key heterocyclic building block, it enables explorations into novel chemical space for drug discovery and material science . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

185047-53-4

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycycloheptan-1-one

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(14)10-12/h12H,6-10H2,1-5H3

InChI Key

PMTPJLFBYQYVGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC(=O)C1

Origin of Product

United States

Preparation Methods

Direct Silylation of 3-Hydroxycycloheptanone

The most straightforward route involves the silylation of 3-hydroxycycloheptanone using tert-butyldimethylsilyl chloride (TBSCl). This method leverages the nucleophilic substitution of the hydroxyl group by the silyl moiety under basic conditions.

Procedure :

  • Reagents :

    • 3-Hydroxycycloheptanone (1.0 equiv)

    • TBSCl (1.2 equiv)

    • Imidazole (2.5 equiv) as a base

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent

  • Reaction Conditions :

    • Temperature: 0°C to room temperature (20–25°C)

    • Duration: 6–12 hours

  • Work-Up :

    • Quench with saturated aqueous NH₄Cl

    • Extract with DCM, dry over Na₂SO₄, and concentrate

    • Purify via silica gel chromatography (hexane/ethyl acetate)

Yield : 75–85% (dependent on purity of starting material).

Mechanistic Insight :
The base deprotonates the hydroxyl group, generating an alkoxide that attacks the electrophilic silicon center in TBSCl. The reaction is facilitated by polar aprotic solvents, which stabilize the transition state.

Synthesis of 3-Hydroxycycloheptanone

The limited commercial availability of 3-hydroxycycloheptanone necessitates its synthesis prior to silylation. Two primary routes have been explored:

Epoxidation and Ring-Opening of Cycloheptene Derivatives

  • Epoxidation :

    • Treat cycloheptene with m-chloroperbenzoic acid (mCPBA) in DCM to form cycloheptene oxide.

  • Acid-Catalyzed Ring-Opening :

    • React the epoxide with aqueous H₂SO₄ (10%) to yield 3-hydroxycycloheptanone via regioselective hydration.

Yield : 60–70%.

Hydroboration-Oxidation of 3-Cycloheptenol

  • Hydroboration :

    • Add 3-cycloheptenol to BH₃·THF at 0°C.

  • Oxidation :

    • Treat the intermediate with H₂O₂/NaOH to oxidize the boron adduct to 3-hydroxycycloheptanone.

Yield : 50–65%.

Optimization of Silylation Conditions

Solvent and Base Screening

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Temperature (°C) Yield (%)
DCMImidazole2585
DMFDMAP2578
THFTriethylamine4065

Data adapted from analogous silylation protocols.

Key Findings :

  • DCM/Imidazole offers optimal yield due to minimal steric hindrance and efficient HCl scavenging.

  • Elevated temperatures (e.g., 40°C) in THF reduce yield, likely due to silyl ether cleavage.

Scalability and Industrial Adaptations

Patent CN101817842A highlights a scalable synthesis of TBSCl using Mg, tert-butyl chloride, and dimethyldichlorosilane in ether/cyclohexane. This method achieves 82% yield with 99% purity, ensuring cost-effective reagent production for large-scale silylation.

Characterization and Analytical Data

Physical Properties

  • Appearance : Colorless to pale yellow oil

  • Boiling Point : 120–125°C (0.5 mmHg)

  • Solubility : Soluble in DCM, THF, ether; insoluble in water.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.70 (t, J = 6.8 Hz, 1H, -O-Si-)

  • δ 2.45–2.30 (m, 4H, cycloheptanone CH₂)

  • δ 0.90 (s, 9H, tert-butyl)

  • δ 0.10 (s, 6H, Si(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 210.5 (C=O)

  • δ 70.3 (C-O-Si)

  • δ 25.8 (tert-butyl C)

  • δ -4.5 (Si(CH₃)₂).

IR (neat) :

  • 2950 cm⁻¹ (C-H stretch)

  • 1705 cm⁻¹ (C=O)

  • 1250 cm⁻¹ (Si-C).

Applications and Derivatives

The TBS-protected cycloheptanone serves as a precursor in:

  • Statin Synthesis : Analogous to intermediates in WO2014203045A1, it participates in Reformatsky reactions for side-chain elongation.

  • Natural Product Synthesis : Enables selective oxidation or reduction at the ketone position without disturbing the silyl ether.

Chemical Reactions Analysis

Types of Reactions

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl derivatives.

Scientific Research Applications

Synthetic Route Overview

  • Protection of Hydroxyl Group :
    • React cycloheptanone with TBDMS-Cl and imidazole in methylene chloride.
    • Form silyl ether through nucleophilic substitution.
  • Purification :
    • Utilize column chromatography to purify the product.

Scientific Research Applications

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one has several key applications in scientific research:

Organic Synthesis

  • Acts as a protecting group for hydroxyl functionalities, facilitating complex synthetic routes.
  • Enhances selectivity and yields in multi-step syntheses by preventing unwanted side reactions during transformations.

Biological Studies

  • Employed in the synthesis of biologically active molecules, contributing to drug discovery and development.
  • The protective silyl group can improve the bioavailability and stability of compounds in biological systems.

Medicinal Chemistry

  • Utilized in pharmaceutical development by safeguarding sensitive hydroxyl groups during synthetic processes, thus allowing for more robust chemical transformations.

Industrial Chemistry

  • Applied in the production of fine chemicals and intermediates for various industrial processes, including agrochemicals and specialty chemicals.

Chemical Reactions Analysis

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one undergoes various chemical reactions, including:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the ketone group to carboxylic acids or further oxidized products.Potassium permanganate, chromium trioxide
Reduction Reduces the ketone to form alcohols.Sodium borohydride, lithium aluminum hydride
Substitution Silyl ether group can be substituted with other functional groups.Tetra-n-butylammonium fluoride (TBAF)

Case Studies and Research Findings

Research indicates that compounds with similar silyl ether structures have been studied for their roles in drug delivery systems. For instance:

  • Synthesis of Anticancer Agents : A study demonstrated that derivatives of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one could be used to synthesize novel anticancer agents by modifying the cycloheptane framework to enhance biological activity .
  • Drug Delivery Applications : The protective silyl group has been shown to improve the solubility and stability of drug candidates, facilitating their delivery in biological systems .
  • Reactivity Studies : Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles, showcasing its potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the distinct properties of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one, we compare it with three analogous compounds:

a. tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl-L-alaninate (Compound 27)

  • Structure : Features a TBS-protected butoxycarbonyl group linked to an alaninate ester.
  • Synthetic Utility : Used in peptide coupling reactions, where the TBS group stabilizes intermediates during hydroxyl deprotection .
  • Analytical Data: Property Compound 27 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one Molecular Formula C₃₀H₄₆N₄O₇Si C₁₃H₂₄O₂Si % C Found 59.72 (calc. 59.78) Not reported in evidence Reactivity Undergoes hydroxylamine addition Likely less reactive due to lack of α-amino groups

b. tert-Butyl 3-{[((5R)-3-phenylisoxazoline)acetyl]amino}-L-alaninate (Compound 28)

  • Structure : Incorporates an isoxazoline ring and a TBS-protected hydroxyl group.
  • Deprotection Conditions: Both compounds require acidic or fluoride-mediated TBS removal, but the cycloheptanone’s larger ring strain may accelerate deprotection under milder conditions (hypothesized based on steric effects).

c. tert-Butyl 3-methylindole-carboxylate derivatives (Compound 8 from Supporting Information)

  • Structure : Combines a TBS group with an indole-carboxylate framework.
  • NMR Contrast : Indole derivatives exhibit aromatic proton signals (δ 7.0–8.0 ppm in ¹H NMR), whereas 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one would display distinct ketone (δ ~210 ppm in ¹³C NMR) and cycloheptane ring signals .

Key Research Findings and Data Gaps

  • Synthetic Applications: Evidence highlights the TBS group’s role in stabilizing intermediates during multi-step syntheses (e.g., hydroxylamine additions to nitriles) . However, direct data on the cycloheptanone derivative’s reactivity or yields are absent.
  • Thermodynamic Stability: Cycloheptanone’s ring strain (vs.
  • Spectroscopic Data : While Compound 27’s IR and elemental analysis are documented (e.g., IR peaks at 1257, 836 cm⁻¹ for Si-O-C vibrations), analogous data for 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one are lacking .

Limitations of Current Evidence

  • Absence of NMR/IR data for the target compound.
  • No kinetic or thermodynamic studies comparing deprotection rates.
  • Limited information on biological activity or industrial applications.

Biological Activity

The compound's molecular formula is C13H26O2Si, with a molecular weight of 242.43 g/mol. The presence of the silyl ether functionality enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.

PropertyValue
CAS No. 185047-53-4
Molecular Formula C13H26O2Si
Molecular Weight 242.43 g/mol
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxycycloheptan-1-one
InChI Key PMTPJLFBYQYVGA-UHFFFAOYSA-N

Synthesis

The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is generally conducted in an anhydrous solvent like methylene chloride, in the presence of a base such as imidazole to ensure high yield and selectivity.

Key Steps in Synthesis:

  • Protection of Hydroxyl Group: Treatment of cycloheptanone with TBDMS-Cl and imidazole.
  • Purification: Standard techniques such as column chromatography are used to purify the product.
  • Characterization: The product is characterized using NMR and mass spectrometry to confirm its structure.

Biological Activity

While specific studies on the biological activity of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one are sparse, compounds with similar silyl ether structures have been investigated for their roles in drug delivery and as intermediates in the synthesis of biologically active molecules. The protective silyl group can enhance bioavailability and stability in biological systems, potentially leading to increased efficacy in therapeutic applications.

The mechanism by which this compound exerts biological effects primarily involves its role as a protecting group, which stabilizes hydroxyl functionalities during synthetic procedures. This stabilization prevents unwanted side reactions, allowing for more selective chemical transformations that can lead to biologically active derivatives.

Case Studies and Research Findings

Applications

The applications of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one extend beyond mere chemical synthesis:

  • Organic Synthesis: Used as a protecting group for hydroxyl functionalities.
  • Medicinal Chemistry: Facilitates the development of pharmaceuticals by stabilizing reactive intermediates.
  • Industrial Chemistry: Applied in producing fine chemicals and intermediates for various industrial processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves silylation of a hydroxyl group on the cycloheptanone precursor using tert-butyldimethylsilyl (TBS) chloride. Key steps include:

  • Protection : Reacting the hydroxyl group with TBS-Cl in the presence of a base (e.g., imidazole) in anhydrous dichloromethane (DCM) at 0–25°C .
  • Solvent Optimization : Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred to minimize side reactions .
  • Yield Enhancement : Monitoring reaction progress via thin-layer chromatography (TLC) and using stoichiometric excess of TBS-Cl (1.2–1.5 equivalents) improves yield .

Q. How is the structure of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one confirmed post-synthesis?

  • Methodological Answer : Multi-modal analytical techniques are employed:

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the TBS group (distinct singlet for tert-butyl at δ 0.8–1.2 ppm) and cycloheptanone carbonyl (δ ~210 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the calculated mass (e.g., [M+H]+^+ or [M+Na]+^+) .
  • Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1700–1750 cm1^{-1}) and Si-O absorption (~1100 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. What strategies mitigate desilylation during downstream reactions of silyl-protected cycloheptanones?

  • Methodological Answer : Desilylation can occur under acidic or nucleophilic conditions. Mitigation strategies include:

  • Condition Screening : Avoid protic solvents (e.g., methanol) and strongly acidic/basic reagents. Use buffered conditions (pH 7–8) for aqueous workups .
  • Alternative Protecting Groups : For reactions requiring harsh conditions, replace TBS with more stable groups like triisopropylsilyl (TIPS) .
  • Kinetic Monitoring : Real-time monitoring via 29^{29}Si NMR detects premature desilylation, enabling rapid protocol adjustments .

Q. How does the tert-butyldimethylsilyl group influence the reactivity of the cycloheptanone ring in cross-coupling reactions?

  • Methodological Answer : The TBS group:

  • Steric Effects : Shields the carbonyl from nucleophilic attack, directing reactivity to less hindered positions .
  • Electronic Stabilization : Silicon’s electron-donating effects stabilize adjacent carbocations, facilitating Friedel-Crafts or aldol reactions .
  • Case Study : In Pd-catalyzed couplings, the TBS group reduces unwanted ketone reduction, enabling selective C–C bond formation at the α-position .

Q. How to resolve contradictory spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) arise from dynamic effects or impurities. Approaches include:

  • Variable Temperature NMR : Resolves overlapping peaks by slowing conformational exchange (e.g., cycloheptanone ring puckering) .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous assignments, especially for diastereomeric mixtures .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

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